![molecular formula C13H11ClN2O B2813436 N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 63133-68-6](/img/structure/B2813436.png)
N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide, commonly known as PHA-665752, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It is a promising therapeutic agent for the treatment of various cancers, including lung, breast, and colon cancer.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Adsorption Mechanisms and Environmental Hormone Removal Graphene oxide has been investigated for its effectiveness in removing chlorophenols, a class of environmental hormones (EHs) that are carcinogenic and toxic. Research on the adsorption mechanisms and dynamics of chlorophenols onto graphene oxide through computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has provided insights into the removal of these pollutants from the environment. This study elucidates the role of hydrophobic effects, hydrogen bonds, and π-π interactions in the adsorption process, suggesting potential applications in water treatment and environmental remediation (Wei et al., 2019).
Organic Synthesis and Pharmacological Potential
Synthesis of Pharmacologically Active Derivatives Research into N-substituted amidines containing diphenyloxide fragments, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, has shown that these compounds exhibit a range of biological activities, including anti-tumor, anti-cancer, and anti-thrombosis effects. Such compounds serve as starting reagents for the synthesis of pharmacologically active derivatives, highlighting their significance in medicinal chemistry and drug development (Popov et al., 2013).
Advanced Materials and Catalysis
Polymeric and Solid Lipid Nanoparticles for Agricultural Applications The development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides such as carbendazim and tebuconazole represents a significant advancement in agricultural sciences. These carrier systems offer improved release profiles, reduced environmental toxicity, and enhanced efficacy of fungicides, demonstrating the potential of chlorophenyl derivatives in creating advanced materials for agricultural applications (Campos et al., 2015).
Wirkmechanismus
Target of Action
The primary target of N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide is the Hepatocyte growth factor receptor . This receptor plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration .
Mode of Action
It is known to interact with its target, the hepatocyte growth factor receptor . This interaction could potentially lead to changes in cell signaling pathways, affecting cell growth and function .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the HIF-1 signaling pathway . This pathway is crucial for cellular response to hypoxia, and its disruption can lead to various downstream effects, including changes in cell growth, metabolism, and survival .
Pharmacokinetics
The compound’s high aqueous solubility suggests it could be readily absorbed and distributed in the body
Result of Action
Its interaction with the hepatocyte growth factor receptor suggests it could influence cell growth and function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-chlorophenyl)-N’-hydroxybenzenecarboximidamide. For instance, changes in pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-7-4-8-12(9-11)15-13(16-17)10-5-2-1-3-6-10/h1-9,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSAUTLVXZUWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Cl)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-hydroxybenzenecarboximidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.